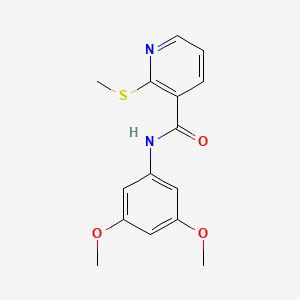

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide

Description

Properties

Molecular Formula |

C15H16N2O3S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C15H16N2O3S/c1-19-11-7-10(8-12(9-11)20-2)17-14(18)13-5-4-6-16-15(13)21-3/h4-9H,1-3H3,(H,17,18) |

InChI Key |

RADIBKUYCROJNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)OC |

solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acyl Chloride Intermediate (Method I)

Overview:

This method involves the initial conversion of nicotinic acid to nicotinoyl chloride, which then reacts with a thiocarbohydrazone derivative to form the target nicotinamide.

Preparation of Nicotinoyl Chloride:

Nicotinic acid (20 mmol) is reacted with thionyl chloride ($$\mathrm{SOCl2}$$) under reflux conditions. The reaction typically proceeds for 3 hours, with the evolution of gaseous by-products. Excess $$\mathrm{SOCl2}$$ is removed via distillation, yielding the acyl chloride as a residue.Reaction with Thiocarbohydrazone:

The nicotinoyl chloride is dissolved in dry dichloromethane ($$\mathrm{CH2Cl2}$$) cooled to 0°C. A mixture of mono-thiocarbohydrazone (5 mmol) and triethylamine (5 mmol) is added dropwise, acting as an acid scavenger. The mixture is stirred at room temperature for 3 hours, then heated to 40°C for an additional hour to facilitate the reaction.Isolation and Purification:

The product precipitates out, is filtered, washed with ice water, and recrystallized from ethanol to obtain the pure N-(3,5-dimethoxyphenyl)-2-(methylthio)nicotinamide.

Nicotinic acid + SOCl2 → Nicotinoyl chloride

Nicototinoyl chloride + mono-thiocarbohydrazone + Et3N → this compound

- High yield due to direct acylation.

- Suitable for large-scale synthesis.

- Requires careful handling of thionyl chloride.

- Moisture-sensitive reagents.

Synthesis via Carbodiimide-Mediated Coupling (Method II)

Overview:

This approach employs coupling agents such as EDC·HCl and HOBt to activate the carboxylic acid group of nicotinic acid, facilitating amide bond formation with the thiocarbohydrazone derivative.

Activation of Nicotinic Acid:

Nicotinic acid (5 mmol) is dissolved in dimethylformamide (DMF). HOBt (5 mmol) is added to stabilize the active ester intermediate. Subsequently, mono-thiocarbohydrazone (5 mmol) is introduced, followed by EDC·HCl (5 mmol). The mixture is stirred at room temperature for 5 hours.Precipitation and Purification:

The reaction mixture is poured into ice water, causing the product to precipitate. The solid is filtered, washed with ice water, and recrystallized from ethanol.

Nicotinic acid + EDC·HCl + HOBt + mono-thiocarbohydrazone → this compound

- Mild reaction conditions.

- Avoids use of corrosive reagents like thionyl chloride.

- Slightly lower yields compared to acyl chloride method.

- Requires careful control of reaction conditions to prevent side reactions.

Comparative Data Table

| Aspect | Method I (Acyl Chloride Route) | Method II (Coupling Agent Route) |

|---|---|---|

| Reagents | Nicotinic acid, SOCl2, mono-thiocarbohydrazone, triethylamine | Nicotinic acid, EDC·HCl, HOBt, mono-thiocarbohydrazone |

| Reaction Conditions | Reflux, dry solvents, low temperature for acyl chloride formation | Room temperature, DMF solvent |

| Reaction Time | Approximately 4 hours | Approximately 5 hours |

| Yield | Typically higher (up to 80%) | Moderate (around 60-70%) |

| Handling | Requires careful handling of SOCl2 | Safer, avoids corrosive reagents |

| Purification | Recrystallization from ethanol | Recrystallization from ethanol after filtration |

Research Insights and Optimization

Recent studies emphasize the importance of reaction conditions on yield and purity. For instance, maintaining anhydrous conditions during acyl chloride formation prevents hydrolysis, while controlling temperature during coupling reactions minimizes side products. The choice of solvent significantly influences the reaction efficiency, with dichloromethane and DMF being preferred for their inertness and solubility profiles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide has been explored in several scientific domains:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Differences :

- Core Structure : Rip-B features a benzamide core, whereas the target compound utilizes a nicotinamide scaffold.

- Substituents : Rip-B has a 3,4-dimethoxyphenethyl group, contrasting with the 3,5-dimethoxyphenyl and 2-methylthio groups in the target compound.

Synthesis and Properties : - Synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% .

- Melting point: 90°C, suggesting higher crystallinity compared to nicotinamide derivatives, which often exhibit lower melting points due to reduced hydrogen bonding .

Nicotinamide Derivatives in Natural Products

N-(3,5-Dichlorophenyl)nicotinamide

Substituent Effects :

- The dichlorophenyl analog replaces methoxy (-OCH₃) groups with electron-withdrawing chlorine atoms, significantly altering electronic properties. This substitution likely reduces solubility in polar solvents compared to the target compound’s methoxy groups .

- The chlorine atoms may enhance metabolic stability but could increase toxicity risks, a trade-off critical in drug design .

N-Substituted Maleimides and Acetonitrile Derivatives

Theoretical Insights :

- Studies on N-(4-dimethylamino-3,5-dinitrophenyl)maleimide () emphasize the role of quantum chemical methods in predicting dipole moments and charge transfer regions. Similar approaches could elucidate the target compound’s reactivity and electronic profile .

- The maleimide core’s rigidity contrasts with the flexible nicotinamide structure, influencing binding kinetics in biological systems .

Data Tables

Research Findings and Implications

- Theoretical Modeling : Computational studies on maleimides () underscore the importance of predicting charge distribution and dipole moments for optimizing the target compound’s interaction with biological targets .

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a nicotinamide backbone with a methylthio group and a 3,5-dimethoxyphenyl moiety. These structural components contribute to its lipophilicity and potentially enhance its pharmacokinetic properties.

| Component | Description |

|---|---|

| Nicotinamide Backbone | Essential for various biological functions |

| Methylthio Group | Enhances lipophilicity |

| 3,5-Dimethoxyphenyl Moiety | Imparts unique electronic properties |

This compound is believed to interact with specific molecular targets and pathways:

- Molecular Targets: The compound may bind to enzymes or receptors involved in critical biological processes such as cell growth and apoptosis.

- Pathways Involved: It modulates signaling pathways related to inflammation and metabolic regulation, potentially influencing conditions like obesity and cancer .

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

- Case Study: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of pathogens. Preliminary studies suggest it may be effective against both bacterial and fungal strains.

- Research Findings: In vitro assays revealed that this compound displayed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile. In animal models, doses up to 2000 mg/kg did not result in significant adverse effects or organ toxicity .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide in academic research?

The synthesis typically involves coupling 2-(methylthio)nicotinic acid with 3,5-dimethoxyaniline using carbodiimide-based coupling agents (e.g., DCC or EDCI) in the presence of a catalyst like DMAP. Reactions are conducted in aprotic solvents (e.g., dichloromethane) at 0–25°C, followed by purification via recrystallization or column chromatography. This approach aligns with established protocols for structurally related nicotinamide derivatives .

Q. How is the structural characterization of this compound performed in research settings?

Structural elucidation employs nuclear magnetic resonance (NMR; 1H, 13C) to confirm proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups. X-ray crystallography, as applied to analogous compounds, can resolve stereochemistry and intermolecular interactions .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screens include enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) and cytotoxicity studies using cell lines. For example, related dimethoxyphenyl derivatives have shown activity in phosphodiesterase 4 inhibition assays, suggesting potential anti-inflammatory applications .

Advanced Research Questions

Q. What factors critically influence reaction yield optimization during synthesis?

Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature control to minimize side reactions, and stoichiometric ratios of coupling agents. Catalytic DMAP enhances acylation efficiency, while post-reaction purification via gradient chromatography ensures high purity (>95%) .

Q. How does the electronic profile of the 3,5-dimethoxyphenyl moiety affect reactivity and bioactivity?

The electron-donating methoxy groups increase electron density on the phenyl ring, enhancing resonance stabilization and potential π-π stacking interactions with aromatic residues in enzyme active sites. This electronic modulation has been linked to improved binding affinity in phosphodiesterase inhibitors .

Q. What analytical techniques are essential for assessing purity in pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection and elemental analysis (C, H, N, S) are mandatory for purity validation. High-resolution mass spectrometry (HRMS) further confirms molecular integrity, while differential scanning calorimetry (DSC) assesses crystallinity .

Q. How can researchers resolve contradictory metabolic stability data in vitro?

Cross-validation using LC-MS/MS under standardized conditions (e.g., liver microsome assays at pH 7.4) and comparative studies with control compounds (e.g., NADPH cofactor stability) help identify assay-specific artifacts. Reproducibility across multiple labs is critical .

Q. Which structural analogs are pivotal for structure-activity relationship (SAR) studies?

Analogs such as thieno-pyrimidine derivatives (e.g., 2-{[3-(2,5-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide) highlight the importance of the thioether linkage and dimethoxyphenyl group in modulating bioactivity. Systematic substitution of the methylthio or methoxy groups can map pharmacophore requirements .

Q. What computational methods support the prediction of target interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding modes with targets like PDE4. Density functional theory (DFT) calculations predict electronic properties influencing reactivity and solubility .

Q. How does the methylthio group influence oxidative stability and derivatization potential?

The methylthio group is susceptible to oxidation (e.g., H2O2 in acetic acid yields sulfoxide/sulfone derivatives), enabling prodrug strategies. Stability under physiological conditions requires buffered oxidative stress assays .

Methodological Notes

- Synthetic Protocols : Multi-step syntheses require inert atmospheres (N2/Ar) to prevent oxidation of sulfur-containing intermediates .

- Biological Assays : Dose-response curves (IC50/EC50) should use at least triplicate measurements to ensure statistical robustness .

- Data Reproducibility : Open-source spectral libraries (e.g., PubChem) facilitate cross-lab verification of NMR/MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.